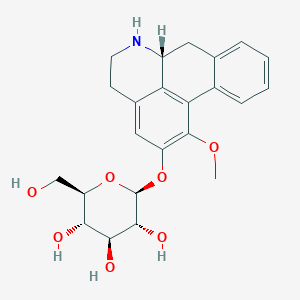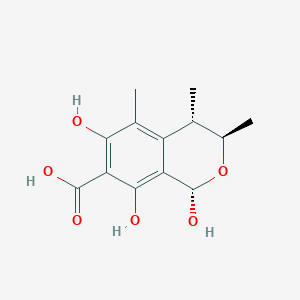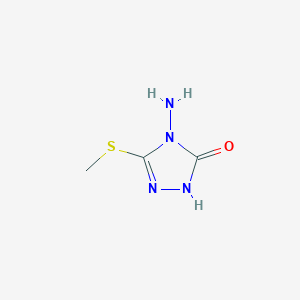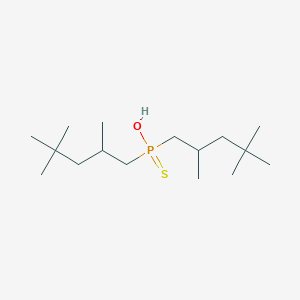
6-Chlorouracil
Übersicht
Beschreibung
6-Chlorouracil is a halogenated uracil that is useful in studies of the effects of halogenation on nucleic acid base-pair stability and alkali metal ion affinity . It has a linear formula of C4H3ClN2O2 and a molecular weight of 146.534 .
Synthesis Analysis
The synthesis of 6-Chlorouracil involves the reaction of 2,4,6-trichloropyrimidine with sodium hydroxide in water under reflux conditions. The reaction mixture is then adjusted to pH 2-3 with concentrated aqueous HCl and kept in a refrigerator overnight. The precipitate is collected by filtration, washed with cold water, and dried in vacuo over phosphorus pentoxide .
Molecular Structure Analysis
The molecular structure of 6-Chlorouracil has been analyzed using Density Functional Theory (DFT) calculations and the GaussView 5.09 . The charge transfer properties of 6-Chlorouracil have been analyzed using HOMO and LUMO level energy analysis .
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 6-Chlorouracil .
Physical And Chemical Properties Analysis
6-Chlorouracil is a white to off-white powder . It has a melting point of 290-295°C and a boiling point of 300°C . The density is predicted to be 1.61±0.1 g/cm3 . It is soluble in ammonium hydroxide and has a water solubility of 4.885g/L at 25 ºC .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
6-Chlorouracil is a halogenated uracil with the molecular formula C4H3ClN2O2 and a molecular weight of 146.53 g/mol . It is also known by other names such as 6-chloropyrimidine-2,4(1H,3H)-dione, 4-chlorouracil, and 6-chloro-1H-pyrimidine-2,4-dione .
Effects of Halogenation on Nucleic Acid Base-Pair Stability
6-Chlorouracil is useful in studies of the effects of halogenation on nucleic acid base-pair stability . Halogenation can influence the stability of nucleic acid base pairs, and 6-Chlorouracil serves as a valuable tool for investigating these effects.
Alkali Metal Ion Affinity
Another significant application of 6-Chlorouracil is in the study of alkali metal ion affinity . The presence of the chlorine atom in the molecule can affect its interaction with alkali metal ions, providing insights into the role of these ions in biological systems.
Synthesis of Pyridinium-Substituted Uracils
6-Chlorouracil can react with 4-(dimethylamino)pyridine, 4-methylpyridine, and pyridin-4-yl-morpholine to yield pyridinium-substituted uracils . These compounds are interesting because they are cross-conjugated and possess separate cationic (pyridinium) and anionic (uracilate) moieties .
Preparation of 6-Substituted Uracil Derivatives
6-Chlorouracil can be used in the synthesis of 6-substituted uracil derivatives . For example, a benzyl group can be introduced as the substituent at the N-1 atom of 6-chlorouracil .
Solubility Studies
6-Chlorouracil is soluble in ammonium hydroxide . This property can be useful in various chemical reactions and processes where solubility plays a crucial role.
Wirkmechanismus
Target of Action
6-Chlorouracil, a halogenated uracil derivative, primarily targets Thymidylate Synthase (TS) . TS is a crucial enzyme in the nucleic acid metabolism , catalyzing a rate-limiting step in nucleotide synthesis . This makes TS a critical target in chemotherapy .
Mode of Action
The mode of action of 6-Chlorouracil is similar to that of other uracil derivatives, such as 5-Fluorouracil . It is thought to bind to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the action of TS, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .
Biochemical Pathways
The inhibition of TS by 6-Chlorouracil affects the pyrimidine synthesis pathway . This disruption leads to the depletion of dTMP, resulting in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances in deoxynucleotide pools can severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .
Pharmacokinetics
Studies on similar uracil derivatives suggest that these compounds exhibit a high affinity for their target enzymes . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chlorouracil and their impact on bioavailability remain to be elucidated.
Result of Action
The primary result of 6-Chlorouracil’s action is the inhibition of DNA synthesis and repair, leading to DNA damage and potentially cell death . This makes 6-Chlorouracil and other uracil derivatives potent tools in chemotherapy, particularly for cancers with high levels of TS .
Action Environment
The action, efficacy, and stability of 6-Chlorouracil can be influenced by various environmental factors. For instance, the pH level can affect the chlorination of uracil by myeloperoxidase or reagent HOCl . Additionally, the presence of certain ions or molecules in the cellular environment could potentially impact the compound’s action.
Safety and Hazards
6-Chlorouracil is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUFNWPSFCOSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195396 | |
| Record name | 6-Chlorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorouracil | |
CAS RN |
4270-27-3 | |
| Record name | 6-Chlorouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4270-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4270-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chlorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chlorouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)


![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)







